Neopine hydrobromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of neopine involves the isomerization of neopinone to codeinone, a critical step in the biosynthesis of opiate alkaloids in opium poppy . This process is catalyzed enzymatically by neopinone isomerase (NISO) . The synthetic route involves the transformation of thebaine to neopinone, which then forms an equilibrium favoring codeinone .
Industrial Production Methods: Industrial production methods for neopine hydrobromide are not extensively documented. the preparation of neopine itself can be achieved through the isomerization process mentioned above . Further research and development in this area may provide more efficient industrial production methods.
Chemical Reactions Analysis
Types of Reactions: Neopine hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution . The characterization of neopine was achieved by comparison of the mass spectra and GC retention times of the trimethylsilyl derivative .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include brominating agents such as pyridine hydrobromide perbromide . The conditions for these reactions typically involve specific temperatures and reaction times to optimize the yield and purity of the products .
Major Products Formed: The major products formed from the reactions involving this compound include various isomers and derivatives of codeine and morphine . These products are significant intermediates in the synthesis of pharmaceuticals and other chemicals .
Scientific Research Applications
Neopine hydrobromide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a marker for opium and pharmaceutical codeine use . In biology and medicine, it is studied for its pharmacological properties and potential therapeutic applications . In industry, it is used in the synthesis of various pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of neopine hydrobromide involves its interaction with specific molecular targets and pathways . Neopine is involved in the biosynthesis of opiate alkaloids in opium poppy, where it is isomerized to codeinone by neopinone isomerase . This process is critical for the production of codeine and morphine, which are important narcotic analgesics .
Comparison with Similar Compounds
Neopine hydrobromide is similar to other opium alkaloids such as codeine and morphine . it is unique in its isomeric structure and pharmacological profile . Other similar compounds include thebaine, neomorphine, and various derivatives of codeine and morphine . The uniqueness of this compound lies in its specific isomerization process and its potential use as a marker for opium and pharmaceutical codeine use .
Properties
CAS No. |
4892-48-2 |
---|---|
Molecular Formula |
C18H22BrNO3 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
(4R,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,6,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrobromide |
InChI |
InChI=1S/C18H21NO3.BrH/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;/h3-4,6,12-13,17,20H,5,7-9H2,1-2H3;1H/t12-,13+,17+,18+;/m1./s1 |
InChI Key |
ALTORFKYYONRLC-VVHLMOBZSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H](CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)O.Br |
Canonical SMILES |
CN1CCC23C4C(CC=C2C1CC5=C3C(=C(C=C5)OC)O4)O.Br |
Origin of Product |
United States |
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